molecular formula C22H19Br B13770426 3-[1,1'-Biphenyl]-4-yl-1-bromo-1,2,3,4-tetrahydronaphthalene CAS No. 56181-67-0

3-[1,1'-Biphenyl]-4-yl-1-bromo-1,2,3,4-tetrahydronaphthalene

Cat. No.: B13770426
CAS No.: 56181-67-0
M. Wt: 363.3 g/mol
InChI Key: VLTQDLHIBNGGAL-UHFFFAOYSA-N
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Description

3-[1,1'-Biphenyl]-4-yl-1-bromo-1,2,3,4-tetrahydronaphthalene is a brominated tetrahydronaphthalene derivative featuring a biphenyl substituent at position 3 and a bromine atom at position 1. Its molecular formula is C22H19Br, with a calculated elemental composition of C: 70.79%, H: 5.10%, Br: 21.41% (approximated based on analogous compounds in and ). The compound is primarily utilized in industrial and scientific research, particularly in organic synthesis and materials science .

Properties

IUPAC Name

1-bromo-3-(4-phenylphenyl)-1,2,3,4-tetrahydronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Br/c23-22-15-20(14-19-8-4-5-9-21(19)22)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-13,20,22H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTQDLHIBNGGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C2C1Br)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Br
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00971569
Record name 4-(4-Bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,1'-biphenyl
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Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56181-67-0
Record name 3-[1,1′-Biphenyl]-4-yl-1-bromo-1,2,3,4-tetrahydronaphthalene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,1'-Biphenyl)-4-yl-1-bromo-1,2,3,4-tetrahydronaphthalene
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Record name 4-(4-Bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,1'-biphenyl
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Record name 3-[1,1'-biphenyl]-4-yl-1-bromo-1,2,3,4-tetrahydronaphthalene
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1,1’-Biphenyl]-4-yl-1-bromo-1,2,3,4-tetrahydronaphthalene typically involves the bromination of a biphenyl-substituted tetrahydronaphthalene precursor. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[1,1’-Biphenyl]-4-yl-1-bromo-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The tetrahydronaphthalene moiety can be oxidized to form naphthalene derivatives.

    Reduction Reactions: The biphenyl group can be reduced under specific conditions to form hydrogenated biphenyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of azide or thiol-substituted tetrahydronaphthalene derivatives.

    Oxidation: Formation of naphthalene derivatives.

    Reduction: Formation of hydrogenated biphenyl derivatives.

Scientific Research Applications

3-[1,1’-Biphenyl]-4-yl-1-bromo-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1,1’-Biphenyl]-4-yl-1-bromo-1,2,3,4-tetrahydronaphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom can facilitate the formation of covalent bonds with nucleophilic sites in proteins, potentially altering their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

3-(4'-Bromobiphenyl-4-yl)-1-hydroxy-1,2,3,4-tetrahydronaphthalene
  • Key Difference : Hydroxyl (-OH) group replaces bromine at position 1.
  • Impact: Reactivity: The hydroxyl group enables hydrogen bonding and participation in condensation or oxidation reactions, unlike the bromine atom, which is more inert but serves as a leaving group in substitution reactions. Physical Properties: Higher polarity due to -OH increases solubility in polar solvents (e.g., water or ethanol) compared to the brominated analog.
  • Synthesis : Prepared via similar methods but requires protection/deprotection strategies for the hydroxyl group .
3-(4′-Bromo[1,1′-biphenyl]-4-yl)-3,4-dihydro-1(2H)-naphthalenone
  • Key Difference : Ketone (C=O) group at position 1 instead of bromine.
  • Impact :
    • Reactivity : The ketone facilitates nucleophilic additions (e.g., Grignard reactions) and reductions (e.g., to alcohols).
    • Applications : Used as a precursor in pharmaceutical intermediates, whereas the brominated compound is more suited for cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Safety : Ketones generally pose lower toxicity risks compared to brominated aromatics, which may release hazardous HBr under decomposition .

Organometallic Derivatives

describes organomercury and organotellurium biphenyl derivatives (Compounds A–E). Key comparisons include:

  • DFT studies show organotellurium compounds exhibit delocalized electron systems, enhancing stability in catalytic applications .
  • Toxicity: Organomercury compounds (e.g., Compound A) are highly toxic, limiting their use in biological systems. Brominated tetrahydronaphthalenes are safer for industrial-scale synthesis.

Structural and Crystallographic Analysis

  • Target Compound : Likely analyzed via SHELX software (), given its prevalence in small-molecule crystallography.
  • Organometallic Analogs: Require advanced DFT calculations (e.g., Compounds B–E) to resolve electron density maps due to heavy-atom effects .

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